molecular formula C15H12Br2O B8201950 2,7-Dibromo-9,9-dimethyl-9H-xanthene

2,7-Dibromo-9,9-dimethyl-9H-xanthene

Cat. No.: B8201950
M. Wt: 368.06 g/mol
InChI Key: NVHOWSXDIDUIDZ-UHFFFAOYSA-N
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Description

2,7-Dibromo-9,9-dimethyl-9H-xanthene is a brominated xanthene derivative with the molecular formula C15H12Br2O. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,9-dimethyl-9H-xanthene typically involves the bromination of 9,9-dimethylxanthene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-9,9-dimethyl-9H-xanthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Dibromo-9,9-dimethyl-9H-xanthene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9,9-dimethyl-9H-xanthene is primarily based on its ability to undergo various chemical transformations. The bromine atoms provide reactive sites for substitution and other reactions, allowing the compound to interact with different molecular targets and pathways. In biological applications, its fluorescent properties are exploited for imaging and diagnostic purposes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and high reactivity .

Properties

IUPAC Name

2,7-dibromo-9,9-dimethylxanthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2O/c1-15(2)11-7-9(16)3-5-13(11)18-14-6-4-10(17)8-12(14)15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHOWSXDIDUIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)OC3=C1C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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